Méthyl urocanate

Vue d'ensemble

Description

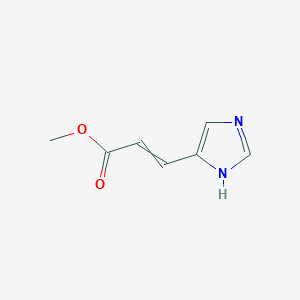

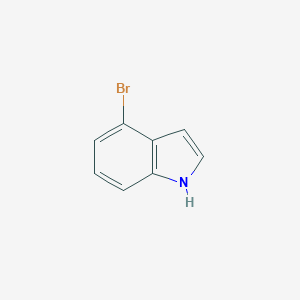

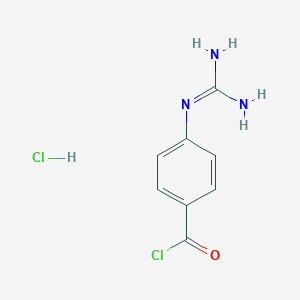

3-(1H-imidazol-5-yl)-2-propenoic acid methyl ester is a member of imidazoles.

Applications De Recherche Scientifique

- Interaction avec HutC : Chez les bactéries à Gram négatif comme Pseudomonas aeruginosa et Brucella abortus, l'urocanate, conjointement avec HutC, joue un rôle important dans le métabolisme cellulaire global, la motilité cellulaire et l'expression des facteurs de virulence. Il peut être au cœur de l'élicitation de la pathogenèse bactérienne .

- Caractérisation structurelle : Les chercheurs ont étudié les caractéristiques structurelles des enzymes microbiennes liées à l'urocanate. La compréhension de la liaison de l'urocanate et de sa conversion en imidazole propionate (ImP) fournit des informations sur les stratégies potentielles d'inhibition enzymatique .

- Spectres d'absorption : La dépendance du solvant des spectres d'absorption du méthyl urocanate est liée aux liaisons hydrogène inter- et intramoléculaires. L'investigation de ces effets permet d'élucider le comportement du composé dans différents environnements .

Reconnaissance bactérienne et pathogenèse

Études d'inhibition enzymatique

Spectroscopie dépendante du solvant

Mécanisme D'action

Target of Action

Methyl urocanate, also known as methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate, primarily targets the bacterial regulatory protein HutC . HutC is a transcriptional repressor of hut genes, which are responsible for the utilization of histidine and urocanate as sources of carbon and nitrogen in Gram-negative bacteria .

Mode of Action

Methyl urocanate promotes bacterial infection through its molecular interaction with HutC . This interaction plays a significant role in the global control of cellular metabolism, cell motility, and the expression of virulence factors .

Biochemical Pathways

Methyl urocanate is an intermediate in the histidine degradation pathway . It is formed from L-histidine through the action of histidine ammonialyase . In the liver, urocanate is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .

Pharmacokinetics

It is known that urocanate, the parent compound, is an intermediate in the catabolism of l-histidine , suggesting that it is metabolized in the body

Result of Action

The interaction of Methyl urocanate with HutC leads to a coordinated shift of cellular metabolism and cell motility . This results in the successful colonization and immune evasion of pathogenic bacteria . Moreover, it has been suggested that urocanate may be central to the elicitation of bacterial pathogenesis .

Action Environment

Urocanate accumulates in tissues, such as skin . Environmental factors, such as UVB irradiation, can influence the action of urocanate. When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid . The cis form is known to activate regulatory T cells . Some studies attribute filaggrin an important role in keeping the skin surface slightly acidic, through a breaking down mechanism to form histidine and subsequently trans-urocanic acid .

Analyse Biochimique

Biochemical Properties

Methyl urocanate interacts with several enzymes, proteins, and other biomolecules. It is known to interact with the bacterial regulatory protein HutC . In Gram-negative bacteria, HutC acts as a transcriptional repressor of hut genes for the utilization of histidine and urocanate as sources of carbon and nitrogen .

Cellular Effects

Methyl urocanate has been found to play a significant role in the global control of cellular metabolism and cell motility . It influences cell function by interacting with HutC, affecting the expression of virulence factors in certain pathogenic bacteria .

Molecular Mechanism

The mechanism of action of Methyl urocanate involves its interaction with the bacterial regulatory protein HutC . This interaction plays a significant role in the global control of cellular metabolism, cell motility, and expression of virulence factors .

Temporal Effects in Laboratory Settings

It is known that the spectroscopy and excited-state dynamics of urocanic acid, from which Methyl urocanate is derived, are dominantly determined by the nearly degenerate 1 nπ* and 1 ππ* electronically excited states .

Metabolic Pathways

Methyl urocanate is involved in the histidine degradation pathway . It interacts with enzymes such as HutC in Gram-negative bacteria, playing a role in the utilization of histidine and urocanate as sources of carbon and nitrogen .

Subcellular Localization

It is known that urocanate, from which Methyl urocanate is derived, accumulates in tissues such as skin .

Propriétés

IUPAC Name |

methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKOENSQFURTSZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52363-40-3 | |

| Record name | Methyl 3-(1H-imidazol-4-yl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the intramolecular hydrogen bonding in methyl urocanate influence its photoisomerization?

A: Methyl urocanate exists as both E and Z isomers. Research shows that all Z isomers exhibit intramolecular hydrogen bonds. While these bonds don't completely prevent photoisomerization between the E and Z forms, they do impact its efficiency. [] The specific arrangement of the hydrogen bond influences the energy difference between the electronic absorption of the E and Z isomers. This effect was successfully predicted for methyl urocanate using INDO/S-CI calculations. [] Additionally, solvent interactions with methyl urocanate, specifically intermolecular hydrogen bonding, can also affect its absorption spectra. []

Q2: What is the significance of discovering a novel S-methyl thiourocanate hydratase (S-Me-TUC) enzyme in relation to methyl urocanate?

A: The discovery of S-Me-TUC, which catalyzes the hydration of S-methyl thiourocanate, expands our understanding of the enzyme family that includes urocanate hydratase. [] While both enzymes utilize NAD+ for catalysis, they exhibit distinct substrate specificities. Crystallographic analysis of S-Me-TUC complexed with its cofactor and a product analogue revealed key sequence motifs responsible for the narrow substrate range observed across this enzyme family. [] This knowledge contributes to our understanding of how these enzymes have evolved diverse catalytic activities and could inform the design of novel enzymes with tailored substrate specificities.

Q3: How does the conformation of methyl urocanate affect its reactivity, particularly in N-methylation reactions?

A: Molecular mechanics (MM2) and semi-empirical (PM3) calculations suggest that both E and Z isomers of methyl urocanate predominantly exist in a protonated form in a vacuum and likely in neutral, aprotic environments. [] This protonation state significantly influences the reactivity of the molecule, particularly in N-methylation reactions. The competition between the two nitrogen atoms for methylation is affected by the conformation of the molecule, and these theoretical calculations help explain experimental observations regarding product distribution. [] Furthermore, 1H NMR data supports the conformational preferences of methyl urocanate at room temperature, providing further insights into its reactivity. []

Q4: Are there any analytical techniques used to characterize and quantify methyl urocanate?

A4: While the provided research excerpts don't delve into specific analytical methods for methyl urocanate, several techniques are commonly used to characterize and quantify similar compounds. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and conformation of molecules, as demonstrated in research analyzing methyl urocanate's conformational preferences. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for studying the electronic transitions and photoisomerization of methyl urocanate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)